Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- is a complex organic compound with the molecular formula C13H13N3S2 This compound is known for its unique structure, which includes a hydrazinecarbothioamide group linked to a phenyl ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thienyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, 2-[1-(2-aminophenyl)ethylidene]-N-phenyl
- N-Phenyl-2-[1-(2-thienyl)ethylidene]hydrazinecarbothioamide
Uniqueness
Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
116873-13-3 |
---|---|
Molecular Formula |
C13H13N3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-thiophen-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C13H13N3S2/c1-10(12-8-5-9-18-12)15-16-13(17)14-11-6-3-2-4-7-11/h2-9H,1H3,(H2,14,16,17) |
InChI Key |
YRGSGWYRBFTXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.